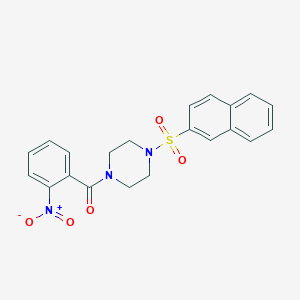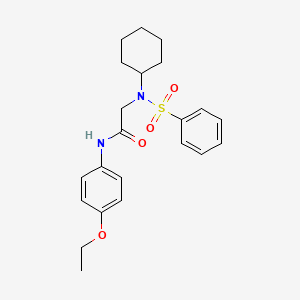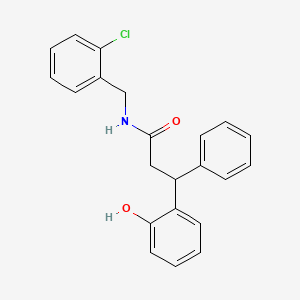
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine, also known as NBDNJ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various drugs and pharmaceuticals. NBDNJ has been found to possess several unique properties that make it an attractive candidate for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves its binding to the luminal domain of VGLUT2, which prevents the transporter from undergoing the conformational changes necessary for glutamate uptake. This results in a reduction in glutamate release and altered synaptic transmission, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects
In addition to its effects on synaptic transmission, this compound has also been found to have several other biochemical and physiological effects. For example, it has been shown to inhibit the uptake of other neurotransmitters such as GABA and glycine, as well as the uptake of the amino acid L-proline. It has also been found to have anticonvulsant and analgesic effects, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine is its specificity for VGLUT2, which allows for selective inhibition of glutamate release and altered synaptic transmission. However, this specificity also limits its utility for studying other aspects of synaptic transmission and neuronal function. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for use in research.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine. One area of interest is the development of more potent and selective VGLUT2 inhibitors, which could have therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the effects of this compound on other aspects of synaptic transmission and neuronal function, which could provide insights into the mechanisms underlying these processes. Finally, the development of more efficient synthesis methods for this compound could help to increase its availability for use in research.
Applications De Recherche Scientifique
1-(2-naphthylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been found to act as a potent inhibitor of the vesicular glutamate transporter 2 (VGLUT2). This transporter is responsible for the uptake of glutamate into synaptic vesicles, and its inhibition by this compound has been shown to reduce glutamate release and alter synaptic transmission.
Propriétés
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(19-7-3-4-8-20(19)24(26)27)22-11-13-23(14-12-22)30(28,29)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXYMXQCBAMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[4-(4-methylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948256.png)
![N-(2-furylmethyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3948264.png)
![1-[3-(2-furyl)acryloyl]proline](/img/structure/B3948272.png)
![5-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3948280.png)

![ethyl N-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B3948287.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)


![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![1-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B3948349.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)